

# Application of Lurasidone (C23H28FN3O4S2) in Targeted Drug Delivery

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: C23H28FN3O4S2

Cat. No.: B12631624

[Get Quote](#)

## Application Note

### Introduction

Lurasidone, with the chemical formula **C23H28FN3O4S2**, is an atypical antipsychotic medication utilized in the treatment of schizophrenia and bipolar depression.<sup>[1][2]</sup> Its therapeutic effects are primarily attributed to its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.<sup>[3]</sup> Lurasidone also exhibits high affinity for 5-HT7 receptors and functions as a partial agonist at 5-HT1A receptors, contributing to its antidepressant and pro-cognitive effects.<sup>[1][4][5]</sup> Despite its clinical efficacy, conventional oral administration of Lurasidone is associated with challenges such as reduced bioavailability and dose-dependent side effects.<sup>[6]</sup> Targeted drug delivery systems offer a promising strategy to enhance the therapeutic efficacy of Lurasidone by improving its bioavailability, enabling sustained release, and facilitating site-specific delivery, particularly to the brain. This document outlines various nanoparticle-based approaches for the targeted delivery of Lurasidone, presenting key data and experimental protocols.

### Targeted Delivery Strategies

Several innovative strategies have been explored to deliver Lurasidone in a targeted manner, surmounting the limitations of conventional oral tablets. These approaches primarily focus on enhancing bioavailability and achieving site-specific delivery to the central nervous system.

- **Intranasal Delivery:** The nasal route offers a direct pathway to the brain, bypassing the blood-brain barrier. Mucoadhesive nanoemulsions have been developed to prolong residence time in the nasal cavity, thereby increasing drug absorption and brain bioavailability.[7][8]
- **Intramuscular Delivery:** To improve patient compliance and provide sustained drug release, Lurasidone has been encapsulated in biodegradable poly(lactic-co-glycolic acid) (PLGA) nanoparticles for intramuscular injection. This approach reduces dosing frequency and enhances the mean residence time of the drug.[9]
- **Oral Delivery:** To overcome low oral bioavailability, solid lipid nanoparticles (SLNs) and self-microemulsifying drug delivery systems (SMEDDS) have been formulated. These lipid-based nanocarriers enhance lymphatic transport and intestinal absorption, leading to significantly improved systemic exposure.[10][11]
- **Transdermal Delivery:** Microneedle-assisted transdermal patches containing Lurasidone-loaded PLGA nanoparticles are being investigated as a non-invasive, long-acting delivery system. This method aims to provide therapeutic effects for several days, addressing adherence challenges in patients with schizophrenia.[12][13]

## Data Presentation

Table 1: Physicochemical Properties of Lurasidone Nanoparticle Formulations

| Formulation Type                             | Carrier                        | Particle Size (nm)                  | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
|----------------------------------------------|--------------------------------|-------------------------------------|----------------------------|------------------------------|------------------|-----------|
| Mucoadhesive                                 | Oil, Surfactant, Aqueous Phase | 48.07 ± 3.29                        | 0.31 ± 0.01                | -                            | -                | [7]       |
| PLGA Nanoparticles (IM)                      | PLGA                           | 112.7 ± 1.8 (before lyophilization) | Low                        | High                         | High             | [9]       |
| Solid Lipid Nanoparticles (Oral)             | Lipids                         | 139.8 ± 5.5                         | -                          | 79.10 ± 2.50                 | -                | [10]      |
| Self-Emulsifying Drug Delivery System (Oral) | Oil, Surfactant, Co-surfactant | 49.22 ± 1.60                        | -                          | >98% (Drug Release)          | -                | [11]      |

Table 2: Pharmacokinetic and Pharmacodynamic Outcomes of Targeted Lurasidone Delivery

| Delivery Route | Formulation                          | Key Finding                                                                        | Improvement vs. Control                              | Reference |
|----------------|--------------------------------------|------------------------------------------------------------------------------------|------------------------------------------------------|-----------|
| Intranasal     | Mucoadhesive Nanoemulsion            | Highest inhibition of compulsive behavior (64.63%) and locomotor activity (60.87%) | Increased brain bioavailability                      | [7]       |
| Intramuscular  | PLGA Nanoparticles                   | Significantly prolonged mean residence time                                        | Enhanced therapeutic efficacy                        | [9]       |
| Oral           | Solid Lipid Nanoparticles            | 5.16-fold improvement in oral bioavailability                                      | Improved therapeutic effect in a schizophrenia model | [10]      |
| Oral           | SMEDDS                               | 2.92 times higher Area Under the Curve (AUC)                                       | Enhanced oral bioavailability via lymphatic pathway  | [11]      |
| Transdermal    | Microneedles with PLGA Nanoparticles | Delivery of a dose equivalent to 20 mg oral administration over 3 days             | Potential for prolonged therapeutic effect           | [12][13]  |

## Experimental Protocols

### 1. Preparation of Lurasidone-Loaded Mucoadhesive Nanoemulsion for Intranasal Delivery

- Objective: To prepare a stable and effective nanoemulsion for direct nose-to-brain delivery of Lurasidone.

- Materials: Lurasidone hydrochloride (10 mg/mL), Oil mix (20% w/w), Surfactant (25% w/w), Aqueous phase (55% w/w).
- Protocol:
  - Dissolve Lurasidone HCl in the aqueous phase.
  - Separately, mix the oil and surfactant.
  - Add the aqueous phase to the oil/surfactant mixture under constant stirring to form a coarse emulsion.
  - Homogenize the coarse emulsion using a high-pressure homogenizer at optimized conditions to obtain a nanoemulsion with a droplet size in the nano range.
  - For a mucoadhesive formulation, a mucoadhesive polymer can be incorporated into the aqueous phase before homogenization.[\[7\]](#)[\[8\]](#)

## 2. Formulation of Lurasidone-Loaded PLGA Nanoparticles for Intramuscular Injection

- Objective: To develop a sustained-release formulation of Lurasidone for intramuscular administration.
- Method: Nanoprecipitation technique.
- Protocol:
  - Dissolve Lurasidone HCl and PLGA in a suitable organic solvent.
  - Inject the organic phase into an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol) under magnetic stirring.
  - The nanoparticles will form spontaneously due to the diffusion of the organic solvent into the aqueous phase.
  - Stir the suspension overnight to allow for complete evaporation of the organic solvent.

- Collect the nanoparticles by centrifugation, wash with deionized water to remove excess stabilizer and unencapsulated drug, and then lyophilize for long-term storage.[9]

### 3. Preparation of Solid Lipid Nanoparticles (SLNs) for Oral Delivery

- Objective: To enhance the oral bioavailability of Lurasidone through lymphatic uptake.
- Method: High-Pressure Homogenization (HPH).
- Protocol:
  - Melt the lipid excipients at a temperature above their melting point.
  - Disperse Lurasidone HCl in the molten lipid.
  - Prepare a hot aqueous surfactant solution.
  - Add the hot lipid phase to the hot aqueous phase under high-speed stirring to form a pre-emulsion.
  - Subject the pre-emulsion to high-pressure homogenization for several cycles to produce the SLNs.
  - Cool the resulting nanoemulsion to room temperature to allow the lipids to recrystallize and form solid nanoparticles.[10]

## Visualizations



[Click to download full resolution via product page](#)

Caption: Lurasidone's mechanism of action.



[Click to download full resolution via product page](#)

Caption: Targeted nanoparticle drug delivery workflow.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Lurasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Lurasidone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. What is the mechanism of Lurasidone Hydrochloride? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Brain targeted delivery of lurasidone HCl via nasal administration of mucoadhesive nanoemulsion formulation for the potential management of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Optimization of Lurasidone HCl-Loaded PLGA Nanoparticles for Intramuscular Delivery: Enhanced Bioavailability, Reduced Dosing Frequency, Pharmacokinetics, and Therapeutic Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fabrication of solid lipid nanoparticles of lurasidone HCl for oral delivery: optimization, in vitro characterization, cell line studies and in vivo efficacy in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Self microemulsifying drug delivery system of lurasidone hydrochloride for enhanced oral bioavailability by lymphatic targeting: In vitro, Caco-2 cell line and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Microneedle-Assisted Transdermal Delivery of Lurasidone Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Application of Lurasidone (C<sub>23</sub>H<sub>28</sub>FN<sub>3</sub>O<sub>4</sub>S<sub>2</sub>) in Targeted Drug Delivery]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b12631624#application-of-c23h28fn3o4s2-in-targeted-drug-delivery>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)